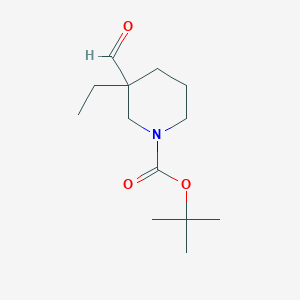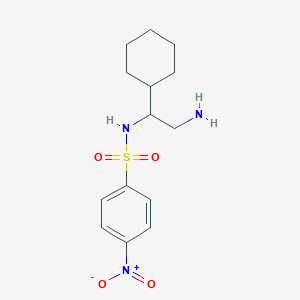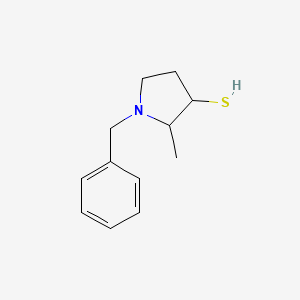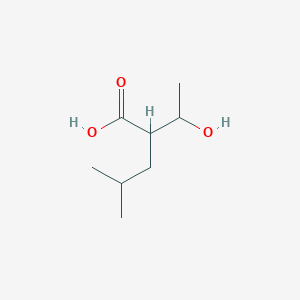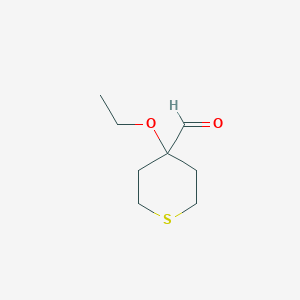
4-Ethoxythiane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxythiane-4-carbaldehyde is an organic compound with the molecular formula C8H14O2S. It is characterized by the presence of an ethoxy group attached to a thiane ring, which also contains an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxythiane-4-carbaldehyde typically involves the reaction of thiane derivatives with ethoxy-containing reagents under controlled conditions. One common method includes the use of ethyl vinyl ether in the presence of a strong acid catalyst to introduce the ethoxy group, followed by oxidation to form the aldehyde functional group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxythiane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
4-Ethoxythiane-4-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxythiane-4-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde and ethoxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
4-Methoxythiane-4-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
4-Propoxythiane-4-carbaldehyde: Similar structure but with a propoxy group.
Thiane-4-carbaldehyde: Lacks the ethoxy group, providing a simpler structure
Uniqueness: 4-Ethoxythiane-4-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde functional group on the thiane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C8H14O2S |
|---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
4-ethoxythiane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O2S/c1-2-10-8(7-9)3-5-11-6-4-8/h7H,2-6H2,1H3 |
InChI Key |
CGNLKFCULMEMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCSCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13301532.png)

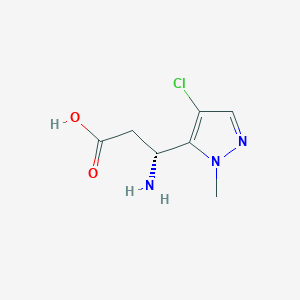
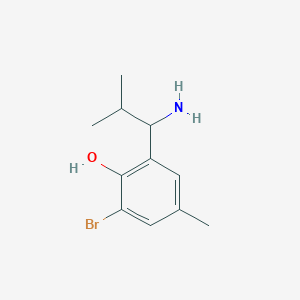

![2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13301562.png)
![1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13301568.png)
![2-{[(4-Cyanophenyl)methyl]amino}acetamide](/img/structure/B13301570.png)
